molecular formula C21H23ClN2O4 B15123349 (2S,4S)-4-Fmoc-amino Pyrrolidine-2-carboxylic acid methylester-HCl

(2S,4S)-4-Fmoc-amino Pyrrolidine-2-carboxylic acid methylester-HCl

Cat. No.: B15123349
M. Wt: 402.9 g/mol
InChI Key: CBJVXUXVCRVKJT-UHFFFAOYSA-N
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Description

(2S,4S)-4-Fmoc-amino Pyrrolidine-2-carboxylic acid methylester-HCl is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group attached to the amino group of the pyrrolidine ring. This compound is commonly used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Fmoc-amino Pyrrolidine-2-carboxylic acid methylester-HCl typically involves the following steps:

    Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using the Fmoc group. This is usually achieved by reacting the amino group with Fmoc-Cl in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified to form the methyl ester. This can be done using methanol and a catalyst such as sulfuric acid.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Fmoc-amino Pyrrolidine-2-carboxylic acid methylester-HCl undergoes various types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis.

    Peptide Coupling: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for peptide coupling reactions.

Major Products Formed

    Fmoc Removal: The major product is the free amino pyrrolidine derivative.

    Ester Hydrolysis: The major product is the carboxylic acid derivative.

    Peptide Coupling: The major products are peptides with the pyrrolidine derivative incorporated into the sequence.

Scientific Research Applications

(2S,4S)-4-Fmoc-amino Pyrrolidine-2-carboxylic acid methylester-HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-4-Fmoc-amino Pyrrolidine-2-carboxylic acid methylester-HCl involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further functionalization or biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Amino-1-cbz-pyrrolidine-2-carboxylic acid methyl ester-HCl: Similar in structure but with a different protecting group (Cbz instead of Fmoc).

    (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine HCl: Similar in structure but with a fluorine atom instead of the Fmoc group.

Uniqueness

(2S,4S)-4-Fmoc-amino Pyrrolidine-2-carboxylic acid methylester-HCl is unique due to the presence of the Fmoc group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups .

Properties

IUPAC Name

methyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4.ClH/c1-26-20(24)19-10-13(11-22-19)23-21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,13,18-19,22H,10-12H2,1H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJVXUXVCRVKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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